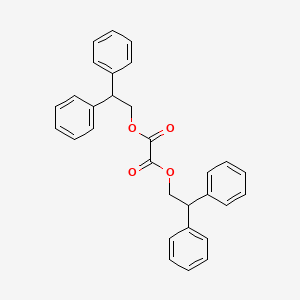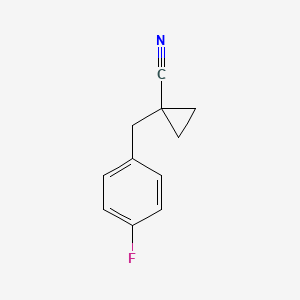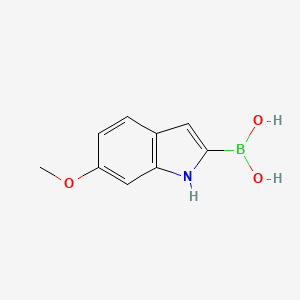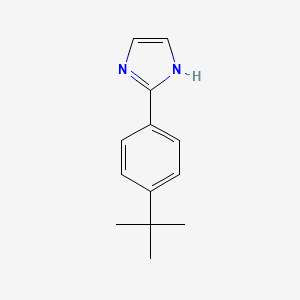
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is a chemical compound with the molecular formula C10H13Cl It is known for its unique structure, which includes a chlorine atom and a hexahydro-indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- typically involves the reaction of cyclopentadiene with chlorinated compounds under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a chlorinated dienophile to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets and pathways. The chlorine atom and the hexahydro-indene structure play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has multiple chlorine atoms and exhibits different reactivity and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: Known for its extensive chlorination, it is used in different industrial applications.
Uniqueness
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is unique due to its specific chlorination pattern and hexahydro-indene structure
Propiedades
Número CAS |
2677-29-4 |
|---|---|
Fórmula molecular |
C10H13Cl |
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
9-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
Clave InChI |
BVIVIHDQFQUFSV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C3CC2C(C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)







![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)


![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

